molecular formula C27H21ClN2O4 B11418842 N-(4-chlorophenyl)-3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B11418842
M. Wt: 472.9 g/mol
InChI Key: WNSJZLDBWVCEMG-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4,6-dimethyl-1-benzofuran-3-yl acetamide, followed by its reaction with 4-chlorophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE include:

Uniqueness

N-(4-CHLOROPHENYL)-3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H21ClN2O4

Molecular Weight

472.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H21ClN2O4/c1-15-11-16(2)24-17(14-33-22(24)12-15)13-23(31)30-25-20-5-3-4-6-21(20)34-26(25)27(32)29-19-9-7-18(28)8-10-19/h3-12,14H,13H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

WNSJZLDBWVCEMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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